molecular formula C8H13NO4 B2417939 (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid CAS No. 2155873-13-3

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid

Cat. No.: B2417939
CAS No.: 2155873-13-3
M. Wt: 187.195
InChI Key: FTLZCGFAHOHDET-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid is an organic compound that belongs to the class of amides It features a methoxy group attached to an acrylamide moiety, which is further connected to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methoxyacrylic acid and 2-methylpropanoic acid.

    Amidation Reaction: Methoxyacrylic acid is reacted with an amine to form the acrylamide intermediate.

    Coupling Reaction: The acrylamide intermediate is then coupled with 2-methylpropanoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a hydroxylated derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Polymer Synthesis: (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid can be used as a monomer in the synthesis of functional polymers with specific properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, such as drug delivery or imaging.

Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds with specific biological activities.

Industry

    Materials Science: Application in the development of advanced materials with unique properties, such as hydrogels or coatings.

Mechanism of Action

The mechanism by which (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-Hydroxyacrylamido)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (Z)-2-(3-Chloroacrylamido)-2-methylpropanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group can influence the compound’s reactivity and properties, making it unique compared to its hydroxyl or chloro analogs.

Properties

IUPAC Name

2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-6(10)4-5-13-3/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLZCGFAHOHDET-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C=COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)/C=C\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.